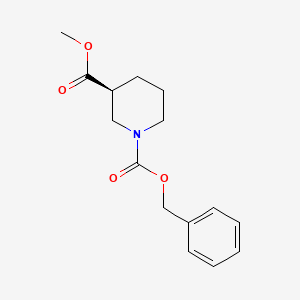

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

A study focused on the synthesis of analogues including a compound similar to 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, highlighting its potential as a dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor. The compound exhibited significant antitumor activity by demonstrating excellent inhibition of human TS and DHFR, leading to nanomolar GI50 values against tumor cells in culture. Its 6-ethyl substitution notably increased both potency and spectrum of tumor inhibition in vitro compared to its 6-methyl analogue (Gangjee et al., 2009).

Anticonvulsant Activity

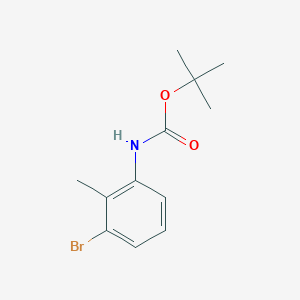

Another research avenue explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, aimed at identifying potential anticonvulsants. The study involved the assessment of these compounds' interactions with anticonvulsant biotargets and their in vivo efficacy through pentylenetetrazole-induced seizures in rats. The findings indicated moderate anticonvulsant activity for these derivatives, with a specific focus on a compound bearing a 4-bromophenyl substituent. This derivative significantly extended the latency period, reduced the duration of seizures, and decreased lethality among the laboratory animals, presenting a promising avenue for further development in anticonvulsant therapy (Severina et al., 2020).

Antibacterial and Antifungal Properties

Research on thienopyrimidine linked rhodanine derivatives introduced a new series of compounds with remarkable in vitro antimicrobial activity. These derivatives demonstrated potent antibacterial potency against strains such as E. coli and B. subtilis and displayed significant antifungal potency against fungi like A. flavus and C. albicans. The study highlights the potential of these synthesized compounds in addressing resistant microbial strains, showcasing the versatility of thienopyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

Antioxidant Activity

Further studies have delved into the antioxidant potential of certain thienopyrimidine compounds. A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and evaluated for their antioxidant capacity. Compounds within this series exhibited significant activity, indicating the potential use of these derivatives in combating oxidative stress-related disorders. The promising results from these compounds underscore the broad spectrum of biological activities that thienopyrimidine derivatives can offer, including their role as effective antioxidants (Dhakhda et al., 2021).

Wirkmechanismus

The mechanism of action of a compound usually refers to how it interacts with its target in biological systems. This compound might have diverse applications, including drug development and enzymatic studies.

Eigenschaften

IUPAC Name |

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2S/c1-2-10-7-12(22)21-14(20-10)24-8-13(23)19-11-5-3-4-9(6-11)15(16,17)18/h3-7H,2,8H2,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSHTPQAIUHYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)

![2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane](/img/structure/B2601696.png)

![8-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601700.png)

![N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2601702.png)

![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide](/img/structure/B2601707.png)

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2601709.png)

![1-(oxan-4-yl)-3-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea](/img/structure/B2601711.png)